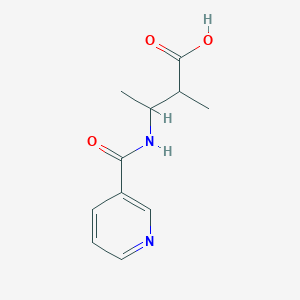![molecular formula C17H21NO3 B6631612 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B6631612.png)
5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid, also known as PBF-509, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain, anxiety, and stress responses in the body.
作用機序
5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid exerts its effects by selectively blocking the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. By blocking this receptor, 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid can modulate the release of various neurotransmitters and neuropeptides, leading to changes in pain perception, anxiety, and stress responses.
Biochemical and Physiological Effects:
Studies have shown that 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid can produce a range of biochemical and physiological effects, including the modulation of pain perception, the reduction of anxiety-like behavior, and the attenuation of stress responses. These effects are thought to be mediated by the selective blockade of the nociceptin/orphanin FQ receptor and the subsequent modulation of downstream signaling pathways.
実験室実験の利点と制限
One of the main advantages of using 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid in lab experiments is its high selectivity for the nociceptin/orphanin FQ receptor, which allows for precise modulation of this system without affecting other receptors or signaling pathways. However, one of the limitations of using 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research involving 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid, including the investigation of its effects on other physiological systems, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in various disease states. Additionally, further studies are needed to fully elucidate the mechanisms underlying the effects of 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid and its potential interactions with other signaling pathways in the body.
In conclusion, 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid is a promising compound that has been extensively studied for its potential applications in scientific research. Its selective blockade of the nociceptin/orphanin FQ receptor makes it a valuable tool for investigating the role of this system in pain modulation, anxiety, and stress responses. Further research is needed to fully understand the biochemical and physiological effects of 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid and its potential therapeutic applications.
合成法
The synthesis of 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid involves several steps, including the preparation of intermediate compounds and the final coupling reaction. One of the most commonly used methods for synthesizing 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid is the solid-phase peptide synthesis (SPPS) technique, which involves the stepwise assembly of the peptide chain on a solid support.
科学的研究の応用
5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. One of the main areas of research involving 5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid is the investigation of the nociceptin/orphanin FQ system and its role in pain modulation and stress responses.
特性
IUPAC Name |
5-[(3-propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-3-12-6-7-18(10-12)11-13-4-5-15-14(8-13)9-16(21-15)17(19)20/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGSXVSODFEJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCN(C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631540.png)

![3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)
![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)

![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)



![2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B6631621.png)

![3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol](/img/structure/B6631626.png)
